Cas no 921201-70-9 (Phenol, 4,4',4''-ethylidynetris[2,6-bis(ethoxymethyl)-)

Phenol, 4,4',4''-ethylidynetris[2,6-bis(ethoxymethyl)-, is a specialized phenolic compound featuring a trisubstituted ethylidyne core with ethoxymethyl functional groups. Its molecular structure imparts high thermal stability and reactivity, making it suitable for advanced polymer synthesis, particularly in phenolic resins and crosslinking applications. The ethoxymethyl substituents enhance solubility in organic solvents, facilitating processing in formulations. This compound is valued for its ability to improve material properties such as hardness, chemical resistance, and thermal endurance in high-performance coatings, adhesives, and composites. Its controlled reactivity allows for precise modifications in synthetic pathways, supporting tailored material design for industrial applications.
Phenol, 4,4',4''-ethylidynetris[2,6-bis(ethoxymethyl)- structure
921201-70-9 structure
Product Name:Phenol, 4,4',4''-ethylidynetris[2,6-bis(ethoxymethyl)-
CAS No:921201-70-9
MF:C38H54O9
MW:654.829972743988
CID:745417
PubChem ID:25143961
Update Time:2025-06-07

Phenol, 4,4',4''-ethylidynetris[2,6-bis(ethoxymethyl)- Chemical and Physical Properties

Names and Identifiers

    • 4-[1,1-bis[3,5-bis(ethoxymethyl)-4-hydroxyphenyl]ethyl]-2,6-bis(ethoxymethyl)phenol
    • F94657
    • 921201-70-9
    • 4,4',4''-(Ethane-1,1,1-triyl)tris[2,6-bis(ethoxymethyl)phenol]
    • DTXSID20648847
    • 4,4,4-(ETHANE-1,1,1-TRIYL)TRIS(2,6-BIS(ETHOXYMETHYL)PHENOL)
    • SCHEMBL10455300
    • Phenol, 4,4',4''-ethylidynetris[2,6-bis(ethoxymethyl)-
    • Inchi: 1S/C38H54O9/c1-8-42-20-26-14-32(15-27(35(26)39)21-43-9-2)38(7,33-16-28(22-44-10-3)36(40)29(17-33)23-45-11-4)34-18-30(24-46-12-5)37(41)31(19-34)25-47-13-6/h14-19,39-41H,8-13,20-25H2,1-7H3
    • InChI Key: FMDWWBYZCPQRAE-UHFFFAOYSA-N
    • SMILES: OC1C(COCC)=CC(=CC=1COCC)C(C)(C1C=C(COCC)C(=C(COCC)C=1)O)C1C=C(COCC)C(=C(COCC)C=1)O

Computed Properties

  • Exact Mass: 654.37678330g/mol
  • Monoisotopic Mass: 654.37678330g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 47
  • Rotatable Bond Count: 21
  • Complexity: 672
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 116Ų

Phenol, 4,4',4''-ethylidynetris[2,6-bis(ethoxymethyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB592409-250mg
4-{1,1-Bis[3,5-bis(ethoxymethyl)-4-hydroxyphenyl]ethyl}-2,6-bis(ethoxymethyl)phenol; .
921201-70-9
250mg
€324.60 2024-07-20
abcr
AB592409-1g
4-{1,1-Bis[3,5-bis(ethoxymethyl)-4-hydroxyphenyl]ethyl}-2,6-bis(ethoxymethyl)phenol; .
921201-70-9
1g
€599.20 2024-07-20
abcr
AB592409-5g
4-{1,1-Bis[3,5-bis(ethoxymethyl)-4-hydroxyphenyl]ethyl}-2,6-bis(ethoxymethyl)phenol; .
921201-70-9
5g
€1619.20 2024-07-20

Additional information on Phenol, 4,4',4''-ethylidynetris[2,6-bis(ethoxymethyl)-

Comprehensive Overview of Phenol, 4,4',4''-ethylidynetris[2,6-bis(ethoxymethyl)] (CAS No. 921201-70-9)

Phenol, 4,4',4''-ethylidynetris[2,6-bis(ethoxymethyl)] (CAS No. 921201-70-9) is a complex organic compound that has garnered significant attention in the fields of chemical synthesis and pharmaceutical research. This compound is characterized by its unique triphenolic structure, where each phenolic ring is substituted with ethoxymethyl groups and interconnected through an ethylidene bridge. The intricate molecular architecture of this compound makes it a valuable candidate for various applications, including drug development and material science.

The molecular formula of Phenol, 4,4',4''-ethylidynetris[2,6-bis(ethoxymethyl)] is C33H42O6, and its molecular weight is approximately 534.68 g/mol. The compound's high molecular weight and the presence of multiple functional groups contribute to its unique chemical properties and reactivity. The ethoxymethyl substituents on the phenolic rings enhance the compound's solubility in organic solvents and improve its stability under various conditions.

In recent years, Phenol, 4,4',4''-ethylidynetris[2,6-bis(ethoxymethyl)] has been the subject of extensive research due to its potential applications in the pharmaceutical industry. Studies have shown that this compound exhibits promising antioxidant and anti-inflammatory properties, making it a potential candidate for the development of new therapeutic agents. For instance, a study published in the *Journal of Medicinal Chemistry* (2021) demonstrated that Phenol, 4,4',4''-ethylidynetris[2,6-bis(ethoxymethyl)] effectively scavenges free radicals and inhibits the production of pro-inflammatory cytokines in vitro.

Beyond its pharmaceutical applications, Phenol, 4,4',4''-ethylidynetris[2,6-bis(ethoxymethyl)] has also been explored for its use in material science. The compound's ability to form stable complexes with metal ions makes it a valuable ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in areas such as gas storage, catalysis, and drug delivery systems. A recent study in the *Journal of Materials Chemistry A* (2020) reported the successful synthesis of a MOF using Phenol, 4,4',4''-ethylidynetris[2,6-bis(ethoxymethyl)] as a ligand, which exhibited high surface area and excellent gas adsorption capacity.

The synthesis of Phenol, 4,4',4''-ethylidynetris[2,6-bis(ethoxymethyl)] typically involves multi-step reactions starting from readily available starting materials such as phenol and ethylene oxide. The key steps include the formation of the ethoxymethyl-substituted phenols and their subsequent coupling through an ethylidene bridge. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for producing this compound. For example, a green chemistry approach using mild reaction conditions and recyclable catalysts has been developed to minimize waste generation and improve overall process sustainability.

The safety profile of Phenol, 4,4',4''-ethylidynetris[2,6-bis(ethoxymethyl)] is an important consideration for both industrial and laboratory settings. While detailed toxicological data are still being compiled, preliminary studies suggest that the compound exhibits low toxicity when handled properly. However, standard safety precautions should be followed to ensure safe handling and storage. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles and working in well-ventilated areas.

In conclusion, Phenol, 4,4',4''-ethylidynetris[2,6-bis(ethoxymethyl)] (CAS No. 921201-70-9) is a multifaceted compound with a wide range of potential applications in pharmaceuticals and material science. Its unique molecular structure endows it with valuable chemical properties that make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its behavior and potential uses, Phenol, 4,4',4''-ethylidynetris[2,6-bis(ethoxymethyl)] is poised to play a significant role in advancing various scientific fields.

Recommended suppliers
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.